N-Methyl-D3-acetamide-2,2,2-D3
CAS No.: 3669-73-6
Cat. No.: VC3021746
Molecular Formula: C3H7NO
Molecular Weight: 79.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3669-73-6 |
---|---|
Molecular Formula | C3H7NO |
Molecular Weight | 79.13 g/mol |
IUPAC Name | 2,2,2-trideuterio-N-(trideuteriomethyl)acetamide |
Standard InChI | InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3 |
Standard InChI Key | OHLUUHNLEMFGTQ-WFGJKAKNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(=O)NC([2H])([2H])[2H] |
SMILES | CC(=O)NC |
Canonical SMILES | CC(=O)NC |
Introduction
Chemical Identity and Structure
N-Methyl-D3-acetamide-2,2,2-D3 is a deuterated analog of N-methylacetamide where all six hydrogen atoms have been replaced with deuterium atoms. Three deuterium atoms substitute the hydrogens on the N-methyl group, while the other three replace those on the acetyl methyl group.
Identification Parameters
The compound is characterized by several key identification parameters as shown in Table 1.
Table 1: Identification Parameters of N-Methyl-D3-acetamide-2,2,2-D3
Parameter | Value |
---|---|
CAS Registry Number | 3669-73-6 |
Molecular Formula | C3HD6NO |
Molecular Weight | 79.13 g/mol |
MDL Number | MFCD01073934 |
Creation Date | 2015-02-16 |
Last Updated | 2025-02-22 |
Structural Representations
The molecular structure of N-Methyl-D3-acetamide-2,2,2-D3 can be represented using various chemical notations as shown in Table 2.
Table 2: Structural Representations of N-Methyl-D3-acetamide-2,2,2-D3
Representation Type | Value |
---|---|
IUPAC Name | 2,2,2-trideuterio-N-(trideuteriomethyl)acetamide |
InChI | InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3 |
InChIKey | OHLUUHNLEMFGTQ-WFGJKAKNSA-N |
SMILES | [2H]C([2H])([2H])C(=O)NC([2H])([2H])[2H] |
Physical and Chemical Properties
N-Methyl-D3-acetamide-2,2,2-D3 exhibits specific physical and chemical properties that make it valuable for various research applications.
Physical Properties
The physical properties of N-Methyl-D3-acetamide-2,2,2-D3 are listed in Table 3.
Table 3: Physical Properties of N-Methyl-D3-acetamide-2,2,2-D3
Property | Description |
---|---|
Physical State | Liquid |
Color | Colorless to light yellow |
Storage Temperature | Room temperature |
Shipping Temperature | Room temperature |
Source: Chemical properties data
Chemical Properties
As a deuterated analog of N-methylacetamide, this compound retains the fundamental chemical properties of the parent molecule but with altered nuclear properties due to the deuterium substitution. The amide functional group maintains its characteristic reactivity, but the isotopic substitution affects its spectroscopic properties and reaction kinetics.
Spectroscopic Applications
One of the primary uses of N-Methyl-D3-acetamide-2,2,2-D3 is in spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
Deuterated compounds like N-Methyl-D3-acetamide-2,2,2-D3 are valuable in NMR studies as they provide clear spectra without interference from hydrogen signals. The compound's deuterium atoms have different nuclear properties compared to hydrogen, allowing for specialized NMR experiments.
In NMR studies, this compound can serve as:
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An internal standard
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A reference compound
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A probe molecule for studying reaction mechanisms
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A tool for studying hydrogen bonding and solvent effects
The absence of proton signals at the deuterated positions results in simplified spectra, making it easier to interpret complex mixtures or identify trace impurities .
Synthesis and Preparation
N-Methyl-D3-acetamide-2,2,2-D3 is typically synthesized through controlled deuteration processes that ensure high isotopic purity.
Research Applications
Isotopic Labeling Studies
N-Methyl-D3-acetamide-2,2,2-D3 serves as a valuable tool in isotopic labeling studies where tracking the fate of specific atoms or functional groups is essential. The deuterium labels allow researchers to:
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Follow reaction pathways and mechanisms
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Study kinetic isotope effects
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Investigate metabolic processes
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Determine structures through advanced NMR techniques
Pharmaceutical Research
In pharmaceutical research, deuterated compounds have gained attention for their potential to alter drug metabolism profiles. While N-Methyl-D3-acetamide-2,2,2-D3 itself is primarily a research tool, the principles behind its deuteration are applied in drug development.
Reference Standards
Market Analysis and Availability
Current Market Status
According to market research data from 2025, N-Methyl-D3-acetamide-2,2,2-D3 is available globally with various suppliers serving research institutions and analytical laboratories. The market research indicates regional distribution across Europe, Asia, North America, and other regions .
Supplier | Quantity | Purity | Price (USD) |
---|---|---|---|
A2B Chem | 1 mg | 95% | $126.00 |
A2B Chem | 5 mg | 95% | $200.00 |
A2B Chem | 10 mg | 95% | $306.00 |
Medical Isotopes, Inc. | 0.25 g | Not specified | $850.00 |
The pricing reflects the specialized nature of this deuterated compound and the complexity involved in its synthesis and purification.
Market Trends
Market research indicates that isotopically labeled compounds, including N-Methyl-D3-acetamide-2,2,2-D3, are experiencing steady demand growth driven by:
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